Licochalcone A

Description

This compound has been reported in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms with data available.

This compound is a derivative of the phenol chalconoid, found in and extracted from the roots of Glycyrrhiza species G. glabra and inflata, with potential anti-inflammatory, antibacterial, and anticancer activities. Upon administration, this compound inhibits the phosphatidylinositol-3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway and inhibits the activity of c-Jun N-terminal kinase 1 (JNK-1), a member of the mitogen-activated protein kinase (MAPK) family that plays a role in the MAPK-mediated signaling pathway. Inhibition of the PI3K/Akt/mTOR- and MAPK-signaling pathways induces cell cycle arrest and apoptosis, decreases migration and invasion of cancer cells, and inhibits tumor cell proliferation. This compound also prevents the production of reactive oxygen species (ROS), and reduces oxidative stress through the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.

has both anti-inflammatory and antineoplastic activities; structure given in first source; isolated from root of Glycyrrhiza inflata; RN given refers to (E)-isome

Properties

IUPAC Name |

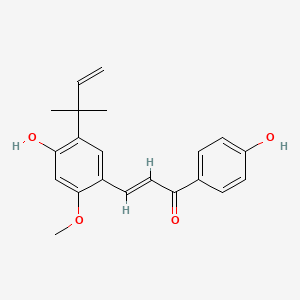

(E)-3-[4-hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZSKMJFUPEHHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904181 | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-22-7 | |

| Record name | Licochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Licochalcone A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LICOCHALCONE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV5467968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Licochalcone A: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone A, a prominent chalconoid found in licorice, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide provides an in-depth overview of this compound, focusing on its primary natural source, Glycyrrhiza inflata, and detailed methodologies for its extraction and isolation. Furthermore, this document elucidates the molecular mechanisms underlying its biological effects, with a particular emphasis on its modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR. Quantitative data on yields from various extraction methods are presented, alongside detailed experimental protocols and visual representations of signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is a specialized metabolite found predominantly in the roots of plants from the Glycyrrhiza genus. While several species of licorice exist, Glycyrrhiza inflata is distinguished as the most abundant natural source of this potent chalconoid.[1][2][3] In fact, this compound is considered a species-specific marker for Glycyrrhiza inflata.[4] Other licorice species, such as Glycyrrhiza glabra and Glycyrrhiza uralensis, contain only trace amounts of this compound.[5] The concentration of this compound in the dried roots of G. inflata can reach approximately 8–10 mg per gram, which is about 1% of the dry weight.[6]

The distribution of this compound within the plant is primarily concentrated in the roots and rhizomes, which are the parts traditionally used for medicinal purposes. The significant variation in this compound content across different Glycyrrhiza species underscores the importance of proper botanical identification for research and commercial production.

Quantitative Yield of this compound

The yield of this compound is highly dependent on the source material, the extraction solvent, and the purification methodology employed. The following table summarizes reported yields from various studies, providing a comparative overview for researchers aiming to optimize their isolation protocols.

| Glycyrrhiza Species | Extraction Method | Yield | Reference |

| Glycyrrhiza inflata | Chloroform Extraction | 2.7% (of dried extract) | [7] |

| Glycyrrhiza inflata | Ethanol Extraction followed by High-Speed Counter-Current Chromatography (HSCCC) | 11.4% (w/w from crude extract) | [1][8] |

| Glycyrrhiza inflata | 90% Ethanol Reflux Extraction from Licorice Residue | 22.70 mg/g (in purified extract) | [9] |

Isolation and Purification Protocols

The isolation of this compound from its natural source involves a multi-step process of extraction and purification. Below are detailed experimental protocols based on established methodologies.

General Extraction and Column Chromatography

This method is a conventional approach for isolating this compound.

Experimental Protocol:

-

Preparation of Plant Material: The roots of Glycyrrhiza inflata are dried and coarsely powdered.

-

Initial Extraction:

-

The powdered root material (1 kg) is first extracted with a 10-fold volume of hot water (80°C) for 3 hours to remove water-soluble components. The residue is then dried.[10]

-

The dried residue is subsequently extracted with 5 liters of ethanol. This yields a crude ethanol extract (approximately 56 g).[10]

-

-

Solvent Partitioning: The crude ethanol extract is subjected to solvent-solvent partitioning to further enrich the this compound fraction.

-

Column Chromatography: The enriched extract is then subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

-

-

Recrystallization: Fractions containing pure this compound are pooled, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., chloroform) to obtain high-purity crystals.[11]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a more advanced and efficient method for the separation and purification of natural products.

Experimental Protocol:

-

Preparation of Crude Extract: A crude ethanol extract of Glycyrrhiza inflata is prepared as described in the previous method.

-

HSCCC System Preparation:

-

Separation and Purification:

-

The crude extract (e.g., 70 mg) is dissolved in a small volume of the solvent system and injected into the HSCCC.

-

The separation is performed by eluting with the lower mobile phase at a flow rate of 1.8 ml/min and a revolution speed of 800 rpm.[1][8]

-

For further purification, a second HSCCC run can be performed with a modified solvent system (e.g., n-hexane-chloroform-methanol-water at a 1.5:6:3:2 ratio) at a flow rate of 1.5 ml/min.[1]

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. Fractions with high purity (e.g., >99%) are pooled and the solvent is evaporated.[1][8]

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory effects of this compound are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[4]

This compound has been shown to inhibit this pathway by preventing the phosphorylation of the NF-κB p65 subunit at serine 276.[3] This inhibitory action is mediated through the suppression of Protein Kinase A (PKA) activation, which is essential for p65 phosphorylation.[3] By blocking this critical step, this compound prevents the transcriptional activity of NF-κB, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]

Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

This compound has demonstrated significant anticancer properties, which are linked to its ability to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][8][10][12] This pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a common feature in many cancers.[1][8]

Upon activation by growth factors, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis and cell growth. This compound has been shown to suppress the activation of PI3K and Akt, leading to a downstream inhibition of mTOR.[6][12][13][14] This inhibition of the PI3K/Akt/mTOR cascade by this compound can induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.[10][15] Furthermore, the suppression of this pathway by this compound has been linked to the induction of autophagy, a cellular process of self-degradation that can also contribute to cell death in certain contexts.[1][6][8][10][13][14]

Conclusion

This compound, primarily sourced from Glycyrrhiza inflata, is a chalconoid of significant interest to the pharmaceutical and scientific communities. Its isolation can be achieved through various established methods, with HSCCC offering a highly efficient route to obtaining the pure compound. The profound biological activities of this compound, particularly its anti-inflammatory and anticancer effects, are rooted in its ability to modulate critical cellular signaling pathways like NF-κB and PI3K/Akt/mTOR. This technical guide provides a foundational resource for researchers and professionals in drug development, offering detailed protocols and mechanistic insights to support further investigation and application of this promising natural product. The continued exploration of this compound holds considerable potential for the development of novel therapeutic agents.

References

- 1. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB and Nrf2 pathways contribute to the protective effect of this compound on dextran sulphate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 10. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. matilda.science [matilda.science]

- 12. This compound-induced human gastric cancer BGC-823 cells apoptosis by regulating ROS-mediated MAPKs and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound induces cell cycle arrest in human lung squamous carcinoma cells via the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Licochalcone A: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza species, has emerged as a promising natural compound with potent anticancer activities. Extensive research has demonstrated its ability to impede cancer cell proliferation, trigger programmed cell death, and inhibit metastasis across a spectrum of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound, with a focus on its impact on key signaling pathways, apoptosis, cell cycle regulation, and autophagy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental methodologies, consolidated quantitative data, and visual representations of the intricate molecular interactions involved.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and modulating autophagy in cancer cells. These effects are orchestrated through the regulation of several key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which acts as a critical second messenger.[1][2]

The apoptotic cascade involves:

-

Mitochondrial Pathway Activation: this compound disrupts the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[3][4] This promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3.[1][5]

-

Death Receptor Pathway Engagement: In some cancer cells, this compound can upregulate the expression of death receptors like TRAIL-R2, leading to the activation of caspase-8 and subsequent apoptosis.[5]

-

MAPK Pathway Involvement: The activation of p38 MAPK and JNK signaling pathways is frequently observed in this compound-treated cancer cells and plays a crucial role in mediating apoptosis.[6][7][8]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly at the G1 and G2/M checkpoints.[9][10][11] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: this compound has been shown to decrease the levels of cyclins such as Cyclin D1 and Cyclin E, and their associated cyclin-dependent kinases (CDKs), including CDK2 and CDK4, which are essential for G1/S transition.[10]

-

Upregulation of CDK Inhibitors: The expression of CDK inhibitors like p21 is often increased following this compound treatment, leading to the inhibition of CDK activity and cell cycle arrest.[1]

Modulation of Autophagy

Autophagy, a cellular self-digestion process, has a dual role in cancer. This compound has been shown to induce autophagy in several cancer cell types.[1] The induction of autophagy by this compound is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway. While in some contexts, autophagy may serve as a survival mechanism for cancer cells, its induction by this compound can also lead to autophagic cell death or enhance the apoptotic response.

Inhibition of Metastasis

This compound demonstrates significant potential in preventing cancer metastasis by inhibiting cell migration and invasion.[12] This is accomplished through:

-

Regulation of Matrix Metalloproteinases (MMPs): this compound can downregulate the expression and activity of MMPs, enzymes that are crucial for the degradation of the extracellular matrix, a key step in tumor invasion.[12]

-

Modulation of Epithelial-Mesenchymal Transition (EMT) Markers: It can influence the expression of EMT markers, such as increasing E-cadherin and decreasing N-cadherin and vimentin, thereby suppressing the migratory and invasive phenotype of cancer cells.

Key Signaling Pathways Targeted by this compound

The diverse anticancer activities of this compound are mediated through its interaction with and modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound effectively inhibits this pathway, leading to the downstream suppression of cell proliferation and induction of apoptosis and autophagy.[1][5]

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is crucial in transmitting extracellular signals to the nucleus to regulate gene expression involved in various cellular processes, including apoptosis and inflammation. This compound differentially modulates MAPK signaling. It often activates the pro-apoptotic JNK and p38 MAPK pathways while sometimes inhibiting the pro-proliferative ERK pathway.[5][6][7][8]

Caption: this compound modulates the MAPK signaling pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. This compound has been shown to suppress the activation of the NF-κB pathway, thereby contributing to its anticancer effects.[7][12][13][14]

References

- 1. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of bcl-2 and cytotoxicity by licochalcone-A, a novel estrogenic flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 6. This compound induces apoptotic cell death via JNK/p38 activation in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 8. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Proliferative and Pro-Apoptotic Effects of this compound through ROS-Mediated Cell Cycle Arrest and Apoptosis in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Inhibits MMPs and ADAMTSs via the NF-κB and Wnt/β-Catenin Signaling Pathways in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of this compound on proliferation, invasion, and drug resistance of glioma cells by regulating TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Licochalcone A anti-inflammatory properties and pathways

An In-depth Technical Guide to the Anti-inflammatory Properties and Molecular Pathways of Licochalcone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Lico A) is a prominent chalconoid, a class of flavonoids, isolated from the roots of the licorice plant, primarily Glycyrrhiza inflata and Glycyrrhiza uralensis.[1][2] Traditionally used in medicine for its anti-inflammatory and detoxifying properties, licorice and its active components have garnered significant scientific interest.[1][3] Modern research has substantiated these ethnobotanical uses, identifying this compound as a potent anti-inflammatory agent with multi-target capabilities.[1][4] Its diverse pharmacological activities, including antioxidant, antimicrobial, and antitumor effects, make it a compelling candidate for therapeutic development, particularly in dermatology and for inflammatory disorders.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which this compound exerts its anti-inflammatory effects, supported by quantitative data and detailed experimental methodologies.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound's anti-inflammatory activity stems from its ability to modulate several key signaling cascades that are central to the inflammatory response. These include the NF-κB, MAPK, Nrf2, and JAK/STAT pathways, as well as direct inhibition of the NLRP3 inflammasome and inflammatory enzymes like COX-2 and iNOS.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. This compound is a potent inhibitor of this pathway, acting at multiple levels:

-

Inhibition of IκB Kinase (IKK) Complex: Lico A can directly inhibit the activation of the IKK complex.[7] This prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][7] One study identified the cysteine residue at position 179 of IKKβ as essential for this inhibitory action.[7]

-

Suppression of p65 Phosphorylation: Even when NF-κB translocates to the nucleus, Lico A can inhibit its transcriptional activity. It achieves this by markedly inhibiting the phosphorylation of the p65 subunit at serine 276.[8][9] This specific inhibition prevents the interaction of p65 with the coactivator p300, thereby reducing the transcription of pro-inflammatory genes.[8]

-

Downregulation of Toll-Like Receptor 4 (TLR4): Lico A has been shown to down-regulate the expression of TLR4, a key upstream receptor that recognizes lipopolysaccharide (LPS) and initiates the NF-κB signaling cascade.[2][10]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising kinases like p38, ERK1/2, and JNK, is crucial for translating extracellular stimuli into cellular inflammatory responses. This compound has been demonstrated to suppress the activation of this pathway. In models of LPS-induced inflammation, Lico A inhibits the phosphorylation of p38 MAPK and ERK1/2 in a dose-dependent manner.[11][12][13] By blocking MAPK activation, Lico A curtails the expression of numerous inflammatory mediators.[14][15]

Nrf2/HO-1 Antioxidant Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound activates the Keap1-Nrf2 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).[16] Under normal conditions, Nrf2 is kept inactive by Keap1. Lico A promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate antioxidant gene expression.[2][14] This pathway has a reciprocal inhibitory relationship with NF-κB, meaning that the activation of Nrf2 by Lico A contributes to its overall anti-inflammatory effect by suppressing NF-κB signaling.[1]

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1, leading to the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18. This compound is an effective inhibitor of NLRP3 inflammasome activation.[17][18] It has been shown to block P. acnes-induced ASC speck formation, caspase-1 activation, and subsequent IL-1β production in both macrophages and human sebocytes.[17] This inhibition is specific, as Lico A has been reported to have no significant effect on the AIM2 inflammasome.[18]

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. Aberrant activation of this pathway is implicated in various inflammatory diseases. This compound has been identified as a specific inhibitor of STAT3. It significantly inhibits the phosphorylation and nuclear localization of Stat3, a key step for its function as a transcription factor.[19][20]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Cell Type/Model | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Observed Effect | Citation(s) |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5–20 µM | NO, TNF-α, IL-1β, IL-6, PGE2 Production | Significant, dose-dependent inhibition. | [14] |

| Primary Rat Microglia | LPS | 0.5–2.5 µM | PGE2 Release, COX-2 Expression | Dose-dependent inhibition. | [12][21] |

| Human Osteoarthritis Chondrocytes | Interleukin-1β (IL-1β) | 1-10 µM | iNOS, COX-2, MMP1, MMP3, MMP13 Expression | Significant inhibition. | [16][22] |

| Primary Mouse Macrophages | Propionibacterium acnes | 20 µM | Caspase-1(p10) and IL-1β Production | Blocked production, indicating NLRP3 inflammasome suppression. | [17] |

| Human SZ95 Sebocytes | Propionibacterium acnes | 20 µM | Caspase-1(p10) and IL-1β Production | Blocked production. | [17] |

| Jurkat T-cells | CD3/CD28 Antibodies | IC50: 2.97 µM (ORAI1), 0.83 µM (Kv1.3), 11.21 µM (KCa3.1) | Ion Channel Currents (ORAI1, Kv1.3, KCa3.1) | Concentration-dependent suppression of ion channels, inhibiting IL-2 secretion. | [23][24][25] |

| TEL-Jak2-transformed Ba/F3 cells | IL-3 withdrawal | Not specified | Stat3 Phosphorylation and Nuclear Localization | Significant inhibition. | [19] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Stimulus | This compound Dose | Measured Parameter | Observed Effect | Citation(s) |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20-80 mg/kg | Serum TNF-α, MCP-1 levels | Clear decrease in cytokine levels. | [8][14] |

| Mice with Acute Lung Injury | LPS | 20-80 mg/kg | Inflammatory cells, lung wet-to-dry ratio, protein leakage, MPO activity, TNF-α, IL-6, IL-1β | Significant, dose-dependent reduction in all inflammatory markers. | [11][14] |

| Mice with Acute Kidney Injury | LPS | 20-80 mg/kg | Serum BUN, creatinine, TNF-α, IL-6, IL-1β | Reduced kidney injury markers and pro-inflammatory cytokines. | [14] |

| Mice with DSS-induced Colitis | Dextran Sulfate Sodium (DSS) | 20-80 mg/kg | Pro-inflammatory factors (TNF-α, IL-6, IL-1β) | Alleviated colitis by downregulating inflammatory factors. | [13][14] |

| Collagen Antibody-Induced Arthritic Mice | Collagen Antibody | 25–50 mg/kg | Pro-inflammatory cytokine secretion | Reduced inflammation via Keap1-Nrf2 pathway activation. | [14][23] |

| P. acnes-injected Mouse Ear | Propionibacterium acnes | Topical Application | Ear thickness, inflammatory gene expression, Caspase-1 activity, IL-1β production | Attenuated skin inflammation. | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Inhibition of NF-κB and MAPK Pathways in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Pre-treatment: Seed cells in appropriate plates. Once they reach ~80% confluency, replace the medium with serum-free DMEM for several hours. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for a specified period (e.g., 15-30 minutes for protein phosphorylation analysis, 6-24 hours for cytokine/NO production).

-

Sample Collection and Analysis:

-

Cytokine Measurement (ELISA): Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[11]

-

Nitric Oxide (NO) Measurement (Griess Assay): Measure nitrite accumulation in the supernatant as an indicator of NO production using the Griess reagent.

-

Western Blot Analysis: Lyse the cells in RIPA buffer. Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK1/2) and a loading control (e.g., β-actin).[11][15] Visualize bands using an appropriate secondary antibody and chemiluminescence.

-

Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation

-

Cell Culture: Use primary bone marrow-derived macrophages (BMDMs) or an appropriate cell line like SZ95 human sebocytes.[17][26]

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[26]

-

Inhibition: Pre-treat the primed cells with this compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour.[26]

-

Activation (Signal 2): Stimulate the cells with a specific NLRP3 activator, such as ATP (5 mM for 1 hour) or Nigericin (10 µM for 45 minutes).[26]

-

Sample Collection and Analysis:

-

IL-1β Measurement (ELISA): Collect the supernatant and measure the concentration of mature IL-1β.[17]

-

Caspase-1 Activity Assay: Use a commercially available kit (e.g., Caspase-Glo® 1 Inflammasome Assay) to measure caspase-1 activity in the supernatant.[18]

-

Western Blot Analysis: Collect both supernatant and cell lysates. Analyze the supernatant for the presence of the cleaved/active forms of caspase-1 (p10/p20) and IL-1β. Analyze the cell lysates for the expression of inflammasome components like NLRP3, ASC, pro-caspase-1, and pro-IL-1β.[17][18]

-

Visualizations of Pathways and Workflows

Signaling Pathways Modulated by this compound

Caption: this compound's multi-target anti-inflammatory mechanisms.

Experimental Workflow for In Vitro Analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 2. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a review of its pharmacology activities and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Therapeutic potential of this compound in dermatological diseases: from basic to clinical research [frontiersin.org]

- 7. This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A Potential Multitarget Drug for Alzheimer’s Disease Treatment [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The Regulatory Effects of this compound on the Intestinal Epithelium and Gut Microbiota in Murine Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Effects of this compound on IL-1β-Stimulated Human Osteoarthritis Chondrocytes | springermedicine.com [springermedicine.com]

- 17. This compound attenuates acne symptoms mediated by suppression of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound is a potent inhibitor of TEL-Jak2-mediated transformation through the specific inhibition of Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia [agris.fao.org]

- 22. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

Licochalcone A: A Deep Dive into its Regulation of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Licochalcone A, a prominent chalconoid isolated from the roots of Glycyrrhiza inflata (licorice), has garnered significant attention for its potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its intricate regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a multitude of inflammatory diseases.[1][4] this compound's ability to modulate this pathway positions it as a promising candidate for the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Cascade

The anti-inflammatory effects of this compound are predominantly attributed to its ability to suppress the canonical NF-κB signaling pathway.[1][5] This pathway, when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the transcription of numerous pro-inflammatory genes.[6][7] this compound intervenes at multiple key junctures within this cascade to attenuate the inflammatory response.

The canonical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex.[4] this compound has been shown to directly inhibit the activation of the IKK complex, a crucial upstream event in NF-κB signaling.[6] Specifically, it has been demonstrated that this compound targets the cysteine residue at position 179 of IKKβ, which is essential for its kinase activity.[6][8] This inhibition of IKK prevents the subsequent phosphorylation and degradation of the inhibitor of κBα (IκBα).[6][9]

In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα.[4][5] The degradation of IκBα is a prerequisite for the release and nuclear translocation of the active NF-κB p65 subunit.[4] By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby inhibiting its ability to act as a nuclear transcription factor.[4][6]

Furthermore, some studies indicate that this compound can also inhibit the NF-κB pathway downstream of IκBα degradation. One unique mechanism identified is the inhibition of p65 phosphorylation at serine 276.[10][11] This phosphorylation event is crucial for the transactivation potential of p65, as it facilitates its interaction with the transcriptional co-activator p300.[10] By blocking this phosphorylation, this compound reduces the transcriptional activity of NF-κB even if some p65 molecules were to reach the nucleus.[10]

The multifaceted inhibition of the NF-κB pathway by this compound culminates in the reduced expression of a wide array of pro-inflammatory mediators, including cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][12]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on various components and outcomes of the NF-κB signaling pathway.

| Assay | Target | Cell Line/System | IC50 Value | Reference |

| PGE2 Production | COX-2 Dependent | Human Skin Fibroblasts | 15.0 nM | [13] |

| ORAI1 Channel | Calcium Signaling | T-lymphocytes | 2.97 ± 1.217 µM | [3] |

| Kv1.3 Channel | Potassium Channel | T-lymphocytes | 0.83 ± 1.222 µM | [3] |

| KCa3.1 Channel | Potassium Channel | T-lymphocytes | 11.21 ± 1.07 µM | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, cell types, and stimuli used.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: this compound Regulation of the NF-κB Signaling Pathway.

Caption: General Workflow for Western Blot Analysis.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments used to elucidate the effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines for studying inflammation include murine macrophages (e.g., RAW 264.7), human monocytic cells (e.g., THP-1), and primary cells like bone marrow-derived macrophages or dermal fibroblasts.[10][14]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL).[15][16]

Western Blot Analysis for Protein Phosphorylation and Degradation

-

Principle: This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65.[15][17]

-

Protocol Outline:

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[15][18]

-

Protein Quantification: The total protein concentration in the lysates is determined using a method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., rabbit anti-p-IκBα), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and the levels of the target protein are normalized to a loading control (e.g., β-actin or GAPDH).[15]

-

Immunofluorescence for p65 Nuclear Translocation

-

Principle: This imaging technique is used to visualize the subcellular localization of the p65 subunit of NF-κB.[14][19]

-

Protocol Outline:

-

Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.

-

Treatment: Cells are treated with this compound and the inflammatory stimulus as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody entry.[14]

-

Blocking: Non-specific binding sites are blocked with a solution containing serum (e.g., goat serum).[14]

-

Antibody Staining: Cells are incubated with a primary antibody against p65, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).[14] Nuclei are often counterstained with a DNA-binding dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.

-

Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.[19][20]

-

IKK Kinase Assay

-

Principle: This in vitro assay directly measures the enzymatic activity of the IKK complex.[16][21]

-

Protocol Outline:

-

Immunoprecipitation: The IKK complex is immunoprecipitated from cell lysates using an antibody against one of its subunits (e.g., IKKγ/NEMO).

-

Kinase Reaction: The immunoprecipitated complex is incubated with a recombinant IκBα substrate and ATP (often radiolabeled [γ-³²P]ATP) in a kinase buffer. This compound can be added at this step to assess its direct inhibitory effect.

-

Detection: The phosphorylation of the IκBα substrate is detected by autoradiography (if using radiolabeled ATP) or by Western blotting with an anti-p-IκBα antibody.

-

Analysis: The level of substrate phosphorylation is quantified to determine IKK activity.

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent through its robust and multi-pronged inhibition of the NF-κB signaling pathway. Its ability to target key upstream and downstream events in this critical inflammatory cascade underscores its therapeutic promise. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

Future research should focus on comprehensive in vivo studies to validate the efficacy and safety of this compound in various inflammatory disease models. Further elucidation of its pharmacokinetic and pharmacodynamic properties will be crucial for its translation into clinical applications. Additionally, structure-activity relationship studies could lead to the development of even more potent and specific inhibitors of the NF-κB pathway based on the this compound scaffold.

References

- 1. Frontiers | this compound: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 2. This compound Attenuates Lipopolysaccharide-Induced Acute Kidney Injury by Inhibiting NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of this compound via Regulation of ORAI1 and K+ Channels in T-Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound potently inhibits tumor necrosis factor alpha-induced nuclear factor-kappaB activation through the direct inhibition of IkappaB kinase complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of this compound in Potential Pharmacological Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound significantly suppresses LPS signaling pathway through the inhibition of NF-kappaB p65 phosphorylation at serine 276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycyrrhiza inflata-derived chalcones, this compound, Licochalcone B and Licochalcone D, inhibit phosphorylation of NF-kappaB p65 in LPS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits lipopolysaccharide-induced inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition by this compound, a novel flavonoid isolated from liquorice root, of IL-1beta-induced PGE2 production in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Licochalcone A and its Impact on PI3K/Akt/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. A substantial body of evidence now indicates that a key mechanism underlying its anti-cancer effects is the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This technical guide provides an in-depth analysis of the effects of this compound on the PI3K/Akt/mTOR signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that responds to extracellular signals, such as growth factors and nutrients, to regulate fundamental cellular processes.[1] PI3K, upon activation, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTOR. The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which collectively control protein synthesis, cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in carcinogenesis, making it a prime target for cancer therapeutics.

This compound as an Inhibitor of PI3K/Akt/mTOR Signaling

This compound has been demonstrated to exert its anti-neoplastic effects in various cancer types by directly or indirectly suppressing the PI3K/Akt/mTOR pathway.[1][2][3][4] This inhibition leads to a cascade of downstream events, including the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).

Effects on Key Signaling Nodes

Studies have shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. Specifically, a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) is consistently observed in cancer cells treated with this compound.[2][5] This inhibition of phosphorylation signifies a dampening of the pathway's activity.

Induction of Apoptosis and Autophagy

The suppression of the PI3K/Akt/mTOR pathway by this compound is intricately linked to the induction of apoptosis and autophagy.[2][3][6] By inhibiting this pro-survival pathway, this compound tips the cellular balance towards programmed cell death. Evidence for this includes the increased expression of apoptotic markers such as cleaved caspase-3 and a decrease in anti-apoptotic proteins like Bcl-2.[2][3] Concurrently, the inhibition of mTOR, a negative regulator of autophagy, leads to an increase in autophagic activity, as evidenced by the elevated expression of autophagy markers like LC3-II.[2][3][5][7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cell viability and the PI3K/Akt/mTOR pathway in different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |

| H226 | Lung Squamous Carcinoma | 28.3 | 48 |

| MKN45 | Gastric Cancer | 92.7 | Not Specified |

| SGC7901 | Gastric Cancer | 42.0 | Not Specified |

| SiHa | Cervical Cancer | 42.2 ± 3.5 | 24 |

| HeLa | Cervical Cancer | 48.5 ± 4.2 | 24 |

| CaSki | Cervical Cancer | Not Specified | Not Specified |

| C33A | Cervical Cancer | Not Specified | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

Data compiled from multiple sources.[8][9]

Table 2: Effect of this compound on Protein Expression in the PI3K/Akt/mTOR Pathway in MCF-7 Breast Cancer Cells (48h treatment)

| This compound Concentration (µM) | p-Akt/Akt Ratio (relative to control) | p-mTOR/mTOR Ratio (relative to control) | LC3-II Expression (relative to control) | Bcl-2 Expression (relative to control) |

| 20 | Significantly Reduced (P<0.01) | Significantly Reduced (P<0.01) | Significantly Increased (P<0.01) | Significantly Decreased (P<0.01) |

| 50 | Significantly Reduced (P<0.01) | Significantly Reduced (P<0.01) | Significantly Increased (P<0.01) | Significantly Decreased (P<0.01) |

Data adapted from a study by Xue et al. (2018).[2][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 8,000–10,000 cells/well and allow them to adhere overnight.[2]

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24 or 48 hours).[2]

-

After treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Remove the culture medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 495 nm using a microplate reader.[2]

-

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., Akt, mTOR) and its phosphorylated form (e.g., p-Akt, p-mTOR).

-

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, LC3, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Seed 1–2×10^6 cells/well in 6-well plates and treat with this compound.[5]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add 5 µl of FITC Annexin V and 5 µl of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Autophagy Detection (Acridine Orange Staining)

Acridine orange is a fluorescent dye that can be used to visualize acidic vesicular organelles (AVOs) such as autolysosomes, which increase during autophagy.

-

Principle: Acridine orange emits green fluorescence in the cytoplasm and nucleus, but in acidic compartments, it becomes protonated and forms aggregates that emit bright red fluorescence.

-

Protocol:

-

Treat cells with this compound.

-

Stain the cells with acridine orange (1 µg/mL) for 15 minutes.[10]

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope. An increase in red fluorescence indicates an increase in AVOs and autophagic activity.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: The assay utilizes a synthetic peptide substrate (DEVD) labeled with a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) molecule. Activated caspase-3 cleaves the substrate, releasing the chromophore or fluorophore, which can be quantified.

-

Protocol:

-

Lyse this compound-treated cells.

-

Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

-

Measure the absorbance at 405 nm using a microplate reader.[2]

-

The increase in absorbance is proportional to the caspase-3 activity.

-

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, promoting apoptosis and autophagy.

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for investigating the effects of this compound.

Caption: A standard workflow for studying this compound's effects on cancer cells.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its effective inhibition of the PI3K/Akt/mTOR signaling pathway. This guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for researchers in the fields of oncology and drug development. Further investigation into the precise molecular targets of this compound within this pathway will be crucial for its future clinical development.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. researchhub.com [researchhub.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acridine orange assay for autophagy [bio-protocol.org]

Licochalcone A: A Dual Inducer of Apoptosis and Autophagy in Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Licochalcone A, a prominent chalconoid derived from the root of Glycyrrhiza inflata, has emerged as a compound of significant interest in oncology research. Exhibiting potent anti-tumor properties, its mechanism of action is multifaceted, primarily revolving around the induction of two critical cellular processes: apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular pathways and experimental evidence supporting the dual role of this compound in cancer cells, tailored for researchers, scientists, and professionals in drug development.

This compound and the Induction of Apoptosis

This compound instigates programmed cell death, or apoptosis, in a variety of cancer cell lines through both intrinsic and extrinsic pathways. This process is characterized by a cascade of molecular events, including the activation of caspases and modulation of Bcl-2 family proteins.

Signaling Pathways in this compound-Induced Apoptosis

This compound has been shown to modulate several key signaling pathways to trigger apoptosis. A primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.[1][2][3] By suppressing this pathway, this compound effectively removes the pro-survival signals, thereby sensitizing cancer cells to apoptotic stimuli.

Furthermore, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK and JNK.[2][4][5][6] Activation of these stress-activated kinases contributes to the induction of apoptosis. In some cancer types, such as oral squamous cell carcinoma, this compound has been observed to upregulate the expression of Fas Ligand (FasL), initiating the extrinsic apoptosis pathway.[2][7]

The intrinsic, or mitochondrial, pathway is also a key target. This compound treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of pro-apoptotic proteins such as Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[4][6]

Caption: this compound-induced apoptotic signaling pathways.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following table summarizes key findings.

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| H226 & H1703 | Lung Squamous Cell Carcinoma | 20 - 40 | Significant increase in apoptotic rates (14.07% to 28.20% in H226; 14.17% to 21.93% in H1703) | [8] |

| KB | Oral Cancer | 50 | Time-dependent increase in apoptotic cells (14.08% at 12h, 28.19% at 24h) | [9] |

| U2OS & HOS | Osteosarcoma | 20 - 60 | Dose-dependent increase in apoptotic cells | [4] |

| HOS & MG-63 | Osteosarcoma | 30 - 40 | Significant increase in Annexin V positive cells | [10] |

| SiHa & HeLa | Cervical Cancer | 10 - 50 | Dose- and time-dependent cytotoxicity | [1] |

| HepG2 | Hepatocellular Carcinoma | 5 - 20 | Induction of apoptosis via mitochondrial pathway | [11] |

| MCF-7 | Breast Cancer | 5 - 50 | Induction of apoptosis | [2] |

This compound and the Induction of Autophagy

In addition to apoptosis, this compound is a potent inducer of autophagy, a cellular self-degradation process that can, under certain conditions, lead to cell death.

Signaling Pathways in this compound-Induced Autophagy

The primary mechanism by which this compound induces autophagy is through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][3][11][12] mTOR, a central regulator of cell growth and metabolism, is a negative regulator of autophagy. By inhibiting this pathway, this compound relieves the inhibitory constraint on the autophagy machinery.

This leads to the formation of autophagosomes, characterized by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][12] this compound treatment has been shown to increase the expression of key autophagy-related genes (Atgs), such as Atg5, Atg7, Atg12, and Beclin-1.[1]

Caption: this compound-induced autophagic signaling pathway.

Quantitative Data on this compound-Induced Autophagy

The induction of autophagy by this compound has been documented through the monitoring of key autophagic markers.

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| SiHa | Cervical Cancer | 10 - 50 | Dose-dependent increase in LC3-II expression | [1] |

| MCF-7 | Breast Cancer | Not specified | Increased expression of LC3-II | [3] |

| LNCaP | Prostate Cancer | Not specified | Appearance of autophagic vacuoles, formation of acidic vesicular organelles, and cleavage of LC3 | [12] |

| HOS & MG-63 | Osteosarcoma | Not specified | Significant induction of autophagy | [10] |

The Interplay Between Apoptosis and Autophagy

The relationship between this compound-induced apoptosis and autophagy is complex and appears to be cell-type dependent. In some instances, autophagy acts as a pro-survival mechanism, and its inhibition enhances this compound-induced apoptosis.[1] For example, in cervical cancer cells, treatment with autophagy inhibitors like 3-methyladenine (3-MA) and bafilomycin A1 potentiated the apoptotic effects of this compound.[1]

Conversely, in other contexts, such as in osteosarcoma cells, this compound-induced autophagy appears to promote apoptosis.[10] Blocking autophagy in these cells with chloroquine reduced the activation of caspase-3 and rescued cell viability.[10] This highlights the dual and context-dependent role of autophagy in response to this compound treatment.

Experimental Protocols

A variety of standard molecular and cellular biology techniques are employed to investigate the effects of this compound on apoptosis and autophagy.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity and is a measure of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for specified time periods.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Methodology:

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Methodology:

-

Lyse this compound-treated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, LC3, p-Akt, p-mTOR).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its ability to concurrently induce apoptosis and autophagy in a wide range of cancer cells. Its primary mechanism of action involves the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways. The intricate interplay between the induced apoptotic and autophagic processes warrants further investigation to fully elucidate its therapeutic potential and to develop effective combination strategies for cancer treatment. This guide provides a foundational understanding for researchers and drug development professionals to further explore the promising role of this compound in oncology.

References

- 1. This compound induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances this compound-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of this compound in Potential Pharmacological Therapy: A Review [frontiersin.org]

- 3. This compound inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: a review of its pharmacology activities and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Induced Apoptosis Through the Activation of p38MAPK Pathway Mediated Mitochondrial Pathways of Apoptosis in Human Osteosarcoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis in KB human oral cancer cells via a caspase-dependent FasL signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Suppresses the Proliferation of Osteosarcoma Cells through Autophagy and ATM-Chk2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

Licochalcone A: A Multifaceted Regulator of Skin Homeostasis and Disease

An In-depth Technical Guide on the Biological Activity of Licochalcone A in Dermatological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a prominent chalconoid derived from the root of the licorice plant Glycyrrhiza inflata, has emerged as a promising natural compound for the management of various inflammatory skin diseases. Its therapeutic potential stems from a combination of potent anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound in the context of dermatology, with a focus on its molecular mechanisms of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel dermatological therapies.

Introduction

Inflammatory skin diseases such as acne vulgaris, rosacea, atopic dermatitis, and seborrheic dermatitis affect a significant portion of the global population, leading to a considerable impact on quality of life.[1][2] The pathophysiology of these conditions is complex, often involving dysregulation of the immune system, oxidative stress, microbial imbalances, and impaired skin barrier function.[2] Current treatment modalities, while often effective, can be associated with adverse effects and may not address all underlying pathological aspects. This has fueled the search for novel, well-tolerated therapeutic agents, with natural products being a particularly rich source of innovation. This compound has garnered significant attention in this regard due to its multi-target biological activity.[1][2]

Molecular Mechanisms of Action

This compound exerts its effects on skin cells through the modulation of several key signaling pathways and molecular targets involved in inflammation, oxidative stress, and microbial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are central to its therapeutic efficacy in skin diseases. It has been shown to inhibit multiple pro-inflammatory cascades: